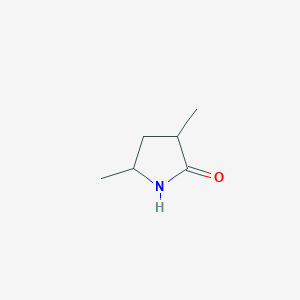
3,5-Dimethylpyrrolidin-2-one
説明
3,5-Dimethylpyrrolidin-2-one, also known as 3,3-Dimethyl-2-pyrrolidinone, is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including this compound, can be achieved through the reaction of various 1,6-enynes .Molecular Structure Analysis
The molecular structure of this compound contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 secondary amide .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It is soluble in many organic solvents such as alcohols, ethers, and hydrocarbons, and slightly soluble in water .科学的研究の応用
Organocatalysis : 3,5-Dimethylpyrrolidin-2-one derivatives, like 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, have been used as organocatalysts in asymmetric Michael addition reactions, showing good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Asymmetric Synthesis : The compound has applications in asymmetric synthesis, such as in the creation of Trans-2,5-dimethylpyrrolidine, offering a new route for synthesizing enantiomerically pure pyrrolidine derivatives (M. E. Zwaagstra, A. Meetsma, B. Feringa, 1993).
Inorganic Chemistry : In the field of inorganic chemistry, studies have shown the utility of this compound derivatives in processes like dehydrogenative Ga-Ga coupling and hydrogallation in gallium hydride complexes (S. Nogai, H. Schmidbaur, 2004).
Magnetic Properties : Research on azido-bridged 1D complexes [Ni(3,5-dmpy)2(N3)2]n and [Co1.5(3,5-dmpy)3(N3)3]n indicates the relevance of this compound derivatives in studying spin canting and metamagnetism (Zhengliang Lu, P. Gamez, H. Kou, Chunhua Fan, Haitao Zhang, Guoxin Sun, 2012).
Photochemistry : The compound also finds applications in photochemistry, as demonstrated in studies on the synthesis and photochemistry of 5,5-Dimethyl-1H-pyrrol-2(5H)-one and its N-Substituted derivatives (Andreas Ihlefeld, P. Margaretha, 1992).
Biological Studies : Research has shown that this compound derivatives, like 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, exhibit cytotoxicity and antioxidant activity, indicating potential applications in cancer research and antioxidative therapy (K. Saurav, K. Kannabiran, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
3,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-3-5(2)7-6(4)8/h4-5H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPBYCPNJRCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309480 | |
| Record name | 3,5-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18591-83-8 | |
| Record name | 3,5-Dimethyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18591-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)
![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)
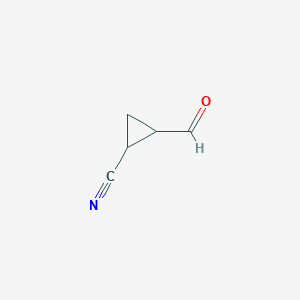

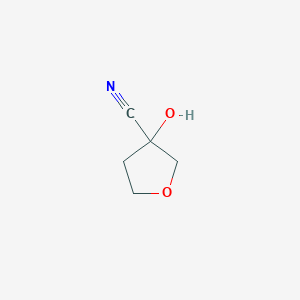

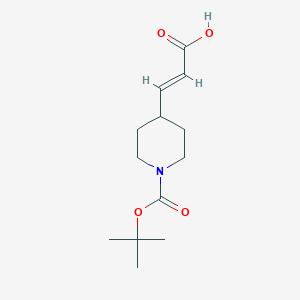
![4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B3380198.png)

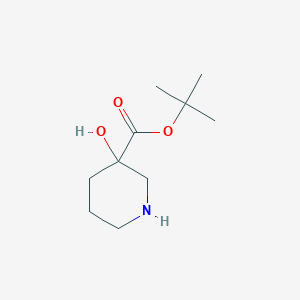
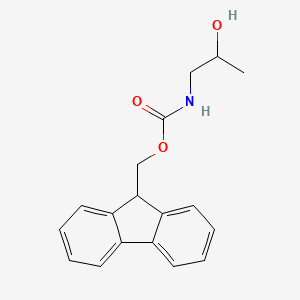
![N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide](/img/structure/B3380226.png)
